2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide
Description
2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran ring substituted with an ethyl group at the 5-position and an acetamide group linked to a 3-methylphenyl group.
Properties
IUPAC Name |
2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-14-7-8-18-17(10-14)15(12-22-18)11-19(21)20-16-6-4-5-13(2)9-16/h4-10,12H,3,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBLMFRMVWARCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Ethylation: The benzofuran ring is then ethylated at the 5-position using ethyl iodide in the presence of a strong base like sodium hydride.
Acetamide Formation: The acetamide group is introduced by reacting the ethylated benzofuran with chloroacetyl chloride, followed by the addition of 3-methylaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the benzofuran ring.
Scientific Research Applications
2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide
- 2-(5-ethyl-1-benzofuran-3-yl)-N-(3-chlorophenyl)acetamide
Uniqueness
2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the 3-methylphenyl group attached to the acetamide moiety distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.
Biological Activity
2-(5-ethyl-1-benzofuran-3-yl)-N-(3-methylphenyl)acetamide is a benzofuran derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a unique structure that may influence its interaction with various biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 303.36 g/mol. The compound's structure includes a benzofuran ring, an ethyl group at the 5-position, and an acetamide moiety linked to a 3-methylphenyl group.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 303.36 g/mol |
| SMILES | CCc(cc1)cc2c1occ2CC(Nc1ccc(C)cc1)=O |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is well-documented. These compounds may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. Although direct studies on the anti-inflammatory effects of this compound are scarce, the structural characteristics suggest it could exert similar effects as other known derivatives.
Anticancer Activity
Benzofuran compounds are being explored for their anticancer properties. They may induce apoptosis in cancer cells by influencing various signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptotic proteins. While specific data on this compound's anticancer activity is not available, its structural analogs have shown promising results in inhibiting tumor growth in vitro and in vivo.
The biological activity of this compound likely involves interaction with various molecular targets:
Molecular Targets:
- Enzymes: Potential inhibition of key enzymes involved in inflammation and cell proliferation.
- Receptors: Interaction with cell surface receptors could modulate signal transduction pathways.
Biochemical Pathways:
The compound may influence pathways related to:
- Inflammatory responses
- Apoptosis
- Cell cycle regulation
Case Studies
While specific case studies focusing solely on this compound are not extensively documented, related research on benzofuran derivatives provides insights into their biological activities:
- Antimicrobial Study : A study demonstrated that related benzofuran compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential for further exploration of this compound's efficacy .
- Anti-inflammatory Research : Investigations into other benzofuran derivatives revealed their ability to reduce markers of inflammation in preclinical models, indicating a similar potential for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
